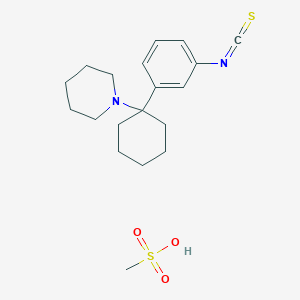

Metaphit methanesulfonate salt

描述

Metaphit methanesulfonate salt is a chemical compound known for its role as an irreversible, non-competitive antagonist at the phencyclidine site on the N-methyl-D-aspartate receptor and as a sigma receptor irreversible, competitive antagonist . The compound’s full chemical name is 1-[1-(3-Isothiocyanato)phenyl]cyclohexylpiperidine methanesulfonate salt, and it has the molecular formula C18H24N2S · CH3SO3H .

准备方法

The synthesis of metaphit methanesulfonate salt typically involves the reaction of 1-[1-(3-Isothiocyanato)phenyl]cyclohexylpiperidine with methanesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired methanesulfonate salt. Industrial production methods may involve large-scale synthesis using similar reaction conditions, with additional steps for purification and quality control to achieve a high-purity product .

化学反应分析

Metaphit methanesulfonate salt undergoes various chemical reactions, including:

Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound’s sulfur-containing groups can undergo redox reactions under specific conditions.

Hydrolysis: The methanesulfonate group can be hydrolyzed in the presence of water, especially under acidic or basic conditions.

Common reagents used in these reactions include strong acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Chemical Properties and Structure

Metaphit methanesulfonate salt is a derivative of methanesulfonic acid, characterized as an inhibitor of NMDA (N-methyl-D-aspartate) and sigma receptors. Its structure facilitates interactions with various biological systems, making it a valuable tool in experimental settings.

Pharmacological Applications

-

Receptor Inhibition :

- Metaphit acts as a selective antagonist for NMDA receptors, which are critical for synaptic plasticity and memory function. This property makes it useful in studies related to neurodegenerative diseases and cognitive disorders.

- The compound also inhibits sigma receptors, which are implicated in several psychiatric conditions and neuroprotective mechanisms.

-

Neuroscience Research :

- In studies involving animal models, Metaphit has been utilized to investigate the role of NMDA receptors in pain perception and neuroprotection. Its ability to modulate receptor activity allows researchers to elucidate pathways involved in various neurological conditions.

Applications in Biochemical Studies

-

Cell Signaling :

- Metaphit has been employed to study cell signaling pathways, particularly those involving glutamate neurotransmission. By inhibiting NMDA receptors, researchers can observe downstream effects on neuronal excitability and synaptic transmission.

-

Drug Development :

- The compound serves as a lead compound in the development of new therapeutic agents targeting NMDA and sigma receptors. Its efficacy in modulating these receptors provides a basis for designing drugs aimed at treating conditions such as schizophrenia, depression, and Alzheimer's disease.

Table 1: Summary of this compound Applications

| Application Area | Specific Use Case | Outcome/Findings |

|---|---|---|

| Pharmacology | NMDA receptor inhibition | Insights into neurodegenerative diseases |

| Neuroscience Research | Sigma receptor modulation | Understanding psychiatric disorders |

| Biochemical Studies | Cell signaling pathway analysis | Elucidation of glutamate neurotransmission |

| Drug Development | Lead compound for novel therapeutics | Potential treatments for mental health |

Case Studies

-

Neuroprotection Study :

- A study demonstrated that administration of Metaphit in rodent models resulted in reduced neuronal death following excitotoxic injury induced by excessive glutamate levels. This highlights its potential therapeutic effects in conditions like stroke or traumatic brain injury.

-

Behavioral Analysis :

- In behavioral assays, Metaphit was shown to alter anxiety-like behaviors in mice, suggesting its role in modulating emotional responses through NMDA receptor pathways.

-

Pharmacokinetic Evaluation :

- Research examining the pharmacokinetics of Metaphit indicated favorable absorption and distribution profiles, making it a candidate for further clinical development.

作用机制

Metaphit methanesulfonate salt exerts its effects by irreversibly binding to the phencyclidine site on the N-methyl-D-aspartate receptor and acting as a competitive antagonist at sigma receptors . This binding prevents the normal functioning of these receptors, leading to various physiological and pharmacological effects. The molecular targets include the N-methyl-D-aspartate receptor and sigma receptors, which are involved in synaptic transmission and modulation .

相似化合物的比较

Metaphit methanesulfonate salt is unique due to its irreversible binding to the N-methyl-D-aspartate receptor and sigma receptors. Similar compounds include:

Phencyclidine: A dissociative anesthetic that also targets the N-methyl-D-aspartate receptor.

Ketamine: Another N-methyl-D-aspartate receptor antagonist with anesthetic and antidepressant properties.

Dizocilpine (MK-801): A potent N-methyl-D-aspartate receptor antagonist used in research.

These compounds share some pharmacological properties with this compound but differ in their binding characteristics and specific effects on the receptors.

生物活性

Metaphit methanesulfonate salt, known chemically as 1-[1-(3-Isothiocyanato)phenyl]cyclohexylpiperidine, is a compound of significant interest in pharmacological research due to its unique mechanism of action and potential therapeutic applications. This article explores the biological activity of Metaphit, focusing on its pharmacodynamics, effects on neurotransmitter systems, and implications in various experimental models.

Metaphit is a derivative of phencyclidine (PCP) and functions primarily as an acylator of N-methyl-D-aspartate receptors (NMDARs), sigma receptors, and dopamine transporters (DAT) in the central nervous system (CNS). It irreversibly binds to the PCP binding site on the NMDA receptor complex, influencing glutamatergic signaling pathways. Notably, studies have indicated that Metaphit's functionality may also involve mechanisms independent of the NMDA receptor complex, suggesting a multifaceted role in modulating neurotransmission .

Neurotransmitter Modulation

Metaphit has been shown to significantly affect dopamine levels in the nucleus accumbens. Research indicates that it can prevent d-amphetamine-induced hyperactivity while concurrently depleting dopamine content in this brain region. This dual action suggests potential applications in treating disorders characterized by dopaminergic dysregulation, such as schizophrenia and addiction .

Study on Neurobehavioral Effects

A pivotal study investigated the behavioral effects of Metaphit in animal models. The compound was administered to rodents to evaluate its impact on locomotion and anxiety-related behaviors. Results indicated that Metaphit administration led to reduced locomotor activity, aligning with its dopaminergic depletion effects .

Genotoxicity Assessment

Another area of research has focused on the genotoxic potential of methanesulfonate compounds, including Metaphit. A recent study developed a high-performance liquid chromatography method to quantify methanesulfonate impurities in pharmaceutical formulations. It highlighted the importance of assessing genotoxic impurities due to their potential health risks .

Comparative Analysis with Related Compounds

The following table summarizes key biological activities and effects of Metaphit compared to other related compounds:

| Compound | Primary Action | IC50 (nM) | Notable Effects |

|---|---|---|---|

| Metaphit Methanesulfonate | NMDA receptor acylation | - | Depletes dopamine; reduces hyperactivity |

| Lovastatin | HMG-CoA reductase inhibition | 11 | Lowers cholesterol levels |

| Compound 3a (related) | HMG-CoA reductase inhibition | 1.12 | Potent cholesterol biosynthesis inhibitor |

属性

IUPAC Name |

1-[1-(3-isothiocyanatophenyl)cyclohexyl]piperidine;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2S.CH4O3S/c21-15-19-17-9-7-8-16(14-17)18(10-3-1-4-11-18)20-12-5-2-6-13-20;1-5(2,3)4/h7-9,14H,1-6,10-13H2;1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZASHKPXYYPYQRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.C1CCC(CC1)(C2=CC(=CC=C2)N=C=S)N3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。